3,5-Dichloro-4-(trifluoromethyl)pyridine
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Overview
Description
3,5-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including agrochemicals and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
The biochemical activities of 3,5-Dichloro-4-(trifluoromethyl)pyridine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Molecular Mechanism
It’s known that the biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process can be achieved through two main methods:
Exchange Method: This involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine.
Building-Block Method: This method relies on the assembly of pyridine from a trifluoromethyl-containing building block.
Industrial Production Methods: Industrial production of this compound often employs the direct fluorination method or the building-block method, depending on the desired target compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other substituents.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
3,5-Dichloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, particularly in crop protection products
Mechanism of Action
The mechanism by which 3,5-Dichloro-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biological molecules . This compound’s unique physicochemical properties contribute to its biological activities, making it a valuable tool in research and development .
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,3,5-Trichloropyridine
Comparison: Compared to these similar compounds, 3,5-Dichloro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Properties
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUKPABXRIYGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260476 |
Source
|
Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-92-9 |
Source
|
Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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